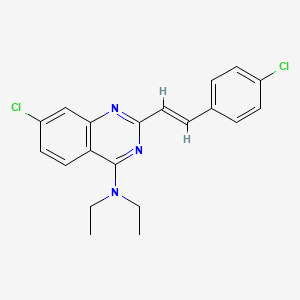

7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine

Description

Properties

CAS No. |

57942-26-4 |

|---|---|

Molecular Formula |

C20H19Cl2N3 |

Molecular Weight |

372.3 g/mol |

IUPAC Name |

7-chloro-2-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-diethylquinazolin-4-amine |

InChI |

InChI=1S/C20H19Cl2N3/c1-3-25(4-2)20-17-11-10-16(22)13-18(17)23-19(24-20)12-7-14-5-8-15(21)9-6-14/h5-13H,3-4H2,1-2H3/b12-7+ |

InChI Key |

LPMLQZZDOXVROR-KPKJPENVSA-N |

Isomeric SMILES |

CCN(CC)C1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=CC=C(C=C3)Cl |

Canonical SMILES |

CCN(CC)C1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of 7-Chloroquinazoline Core

The quinazoline core with a chlorine substituent at position 7 is typically prepared via cyclization reactions starting from appropriately substituted anilines or quinoline derivatives.

- Starting Material: 7-chloroquinoline or 7-chloroaniline derivatives are used as precursors.

- Key Step: Cyclization involving amide or amidine intermediates to form the quinazoline ring.

- Chlorination: Introduction of chlorine at position 7 is often achieved by using m-chloroaniline salts or direct chlorination methods under controlled conditions to avoid over-chlorination or side reactions.

A patented method (CN101367762B) describes preparation of 7-chloroquinaldine intermediates, which are closely related to the quinazoline core, by reacting m-chloroaniline salts with suitable reagents, followed by purification steps involving aqueous-organic extraction and distillation to recover solvents.

Introduction of the Styryl (Ethenyl-Phenyl) Group at Position 2

The 2-position substitution with a 2-(4-chlorophenyl)ethenyl group is typically introduced via:

- Condensation Reactions: Aldol-type or Wittig-type reactions between the quinazoline intermediate and 4-chlorobenzaldehyde or related derivatives.

- Catalysis: Use of bases such as triethylamine or potassium carbonate to facilitate the formation of the ethenyl linkage.

- Solvents: Polar aprotic solvents like N,N-dimethylformamide, dimethyl sulfoxide, or toluene are employed to optimize reaction rates and yields.

The reaction conditions are carefully controlled to favor the trans (E) isomer of the ethenyl group, which is generally more stable and desired for biological activity.

Installation of the N,N-Diethylamino Group at Position 4

The amino substitution at position 4 with diethyl groups is introduced by:

- Nucleophilic Substitution: Reaction of the 4-chloroquinazoline intermediate with diethylamine under reflux conditions.

- Bases and Solvents: Organic bases such as diisopropylethylamine or triethylamine are used to neutralize the generated hydrochloric acid and drive the reaction forward. Solvents like toluene or N,N-dimethylformamide are common.

- Temperature: Elevated temperatures (around 120–130°C) are used to ensure complete substitution.

Detailed Reaction Conditions and Parameters

Purification and Characterization

- Purification: The crude product is purified by recrystallization or chromatographic methods to achieve high purity (>99%).

- Characterization: Techniques such as 1H NMR, HPLC, and UV spectroscopy are used to confirm structure and purity. For example, 1H NMR signals at 2.90 ppm (singlet, 3H) and aromatic multiplets between 7.7–8.4 ppm are indicative of the quinazoline and substituted phenyl groups.

- Isomer Content: HPLC analysis shows the main product peak at about 6.0 minutes with 99.5% content and minor isomer peaks at 6.5 minutes with 0.01% content, indicating high stereochemical purity.

Research Findings and Optimization

- The use of organic bases such as triethylamine or diisopropylethylamine improves reaction yields and selectivity in both the styryl introduction and amino substitution steps.

- Solvent choice significantly affects reaction kinetics and product purity; polar aprotic solvents favor better yields and cleaner reactions.

- Elevated temperatures (120–130°C) are optimal for cyclization and substitution reactions without causing decomposition.

- The synthetic route avoids hazardous reagents and uses scalable conditions suitable for industrial production.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

(E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the styryl group to an ethyl group.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinazoline N-oxides.

Reduction: Ethyl-substituted quinazoline derivatives.

Substitution: Amino or thiol-substituted quinazoline derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that quinazoline derivatives, including 7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the inhibition of specific kinases associated with cancer cell growth.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound inhibited the growth of cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Preliminary results suggest that it exhibits moderate antibacterial effects, making it a candidate for further development in antimicrobial therapies.

Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Potential Use in Neurological Disorders

Quinazoline derivatives have been explored for their neuroprotective effects. Research suggests that this compound may have potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:

In vivo studies on animal models have shown that compounds structurally related to this quinazoline can reduce neuroinflammation and improve cognitive function .

Mechanism of Action

The mechanism of action of (E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include kinases and ion channels.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table highlights key structural differences and similarities:

Physicochemical Properties

- Melting Points: Target compound data are unavailable, but analogs in (quinolines) show melting points ranging from 195°C to 246°C. The diethylamine group in the target may lower melting points compared to methoxy-substituted quinolines (e.g., 6h: 244–246°C) due to reduced crystallinity .

- Solubility: The N,N-diethyl group in the target compound likely improves solubility in nonpolar solvents compared to methoxy-substituted analogs. However, phosphorylated derivatives () exhibit superior aqueous solubility .

Analytical Data and Validation

- Spectroscopy : The target’s IR spectrum would show C-Cl stretches (~750 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) from the ethenyl group. NMR would resolve diethylamine protons (δ 1.0–1.2 ppm for CH₃, δ 3.3–3.5 ppm for CH₂) .

- Mass Spectrometry : Expected molecular ion [M+H]⁺ at m/z 428.3 (C₂₁H₂₁Cl₂N₃), consistent with analogs in .

- Crystallography : SHELXL () or similar tools would validate molecular geometry and confirm the absence of π-π stacking disruptions caused by the diethyl group .

Biological Activity

7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine, also known as (E)-7-Chloro-2-(4-chlorostyryl)-N,N-diethylquinazolin-4-amine, is a synthetic compound belonging to the quinazoline family. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.

| Property | Value |

|---|---|

| CAS Number | 57942-26-4 |

| Molecular Formula | C20H19Cl2N3 |

| Molecular Weight | 372.3 g/mol |

| IUPAC Name | 7-chloro-2-[(E)-2-(4-chlorophenyl)ethenyl]-N,N-diethylquinazolin-4-amine |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the reaction of 7-chloroquinazoline with 4-chlorostyrene under basic conditions, followed by the introduction of the N,N-diethyl group through nucleophilic substitution reactions. Various solvents and catalysts, such as dichloromethane and palladium complexes, are often employed to enhance yield and purity .

Anticancer Potential

Research indicates that quinazoline derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and inhibiting key signaling pathways involved in tumor growth .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors, particularly those involved in cancer progression. The binding affinity to kinases and ion channels has been a focal point in understanding its therapeutic potential .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the quinazoline core significantly affect its potency against cancer cells. Studies have shown that modifications to the chlorophenyl group can enhance or diminish biological activity, highlighting the importance of specific structural features in drug design .

Case Studies

- Antitumor Activity : A study involving a series of quinazoline derivatives found that those with electron-withdrawing groups exhibited enhanced cytotoxicity against various cancer cell lines. The presence of chloro substituents was particularly noted to improve efficacy against breast and lung cancer cells.

- Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of quinazoline derivatives in models of neurodegenerative diseases. The compound demonstrated potential in reducing oxidative stress and apoptosis in neuronal cells, suggesting a role in treating conditions like Alzheimer's disease .

- Fluorescent Probes : Due to its unique structural properties, this compound has been explored as a fluorescent probe in biological imaging studies. Its ability to selectively bind to certain biomolecules allows for visualization of cellular processes in real-time .

Q & A

Q. What are the recommended synthetic routes for 7-Chloro-2-(2-(4-chlorophenyl)ethenyl)-N,N-diethyl-4-quinazolinamine?

The compound can be synthesized via condensation reactions or multi-step heterocyclic synthesis. For example:

- Step 1 : React 7-chloro-4-quinazolinamine derivatives with 4-chlorostyryl halides under basic conditions (e.g., K₂CO₃ in DMF at 65°C) to form the ethenyl bridge .

- Step 2 : Introduce the N,N-diethylamine group via nucleophilic substitution, optimizing solvent polarity and reaction time to enhance yield.

- Purity Control : Use TLC or HPLC to monitor reaction progress and isolate intermediates .

Q. Which analytical techniques are critical for structural validation?

- X-ray crystallography : Resolve the E/Z configuration of the ethenyl group and confirm quinazoline ring substitution patterns using SHELXL for refinement .

- NMR spectroscopy : Analyze H and C spectra to verify diethylamine protons (δ 1.2–1.4 ppm) and aromatic/ethenyl protons (δ 6.5–8.5 ppm) .

- Mass spectrometry : Confirm molecular weight (exact mass: ~413.3 g/mol) and fragmentation patterns .

Q. How should researchers handle solubility and stability challenges?

- Solubility : Use polar aprotic solvents (DMF, DMSO) for in vitro assays. For in vivo studies, prepare phosphate-buffered saline (PBS) emulsions with <1% DMSO.

- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent oxidation of the ethenyl group. Monitor degradation via HPLC .

Advanced Research Questions

Q. How can low synthetic yields be optimized?

Low yields (e.g., 29% in similar quinazoline syntheses) may arise from steric hindrance or side reactions. Mitigation strategies:

Q. How to resolve contradictions in reported biological activity data?

For example, if anticonvulsant activity varies across studies:

- Dose-response curves : Establish EC₅₀ values in both in vitro (e.g., GABA receptor binding assays) and in vivo models (e.g., maximal electroshock in rodents) .

- Metabolic stability : Assess hepatic microsome stability to rule out rapid degradation in certain models .

- Structural analogs : Compare with 4-substituted quinazoline derivatives to isolate pharmacophore contributions .

Q. What computational methods support structure-activity relationship (SAR) studies?

Q. How to address challenges in crystallographic data refinement?

Q. What strategies improve bioavailability for in vivo studies?

- Salt formation : Synthesize phosphate or hydrochloride salts (as in related diphosphate derivatives) to enhance aqueous solubility .

- Nanoparticle encapsulation : Use PEGylated liposomes to increase circulation time .

- Prodrug design : Introduce ester groups at the diethylamine moiety for hydrolytic activation in target tissues .

Methodological Best Practices

Q. How to validate compound purity for pharmacological assays?

Q. How to troubleshoot inconsistent NMR spectra?

- Dynamic effects : Heat samples to 50°C in DMSO-d₆ to resolve broadening from slow conformational exchange.

- Trace solvents : Use deuterated solvents with <0.03% residual protons (e.g., CDCl₃ stored over molecular sieves).

- Paramagnetic impurities : Filter solutions through activated charcoal or pass through a short silica column .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.